methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate
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Description
Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biological Activity
Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological evaluations based on the available literature.
Compound Overview
- IUPAC Name : Methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
- Molecular Formula : C14H13N5O3S
- Molecular Weight : 331.35 g/mol
- Purity : Typically around 95% .
Structure and Synthesis
The compound is a derivative of triazolopyrimidine, a class known for diverse biological activities including antiviral and anticancer properties. The synthesis generally involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyrimidine structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Compounds derived from triazole frameworks have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as EGFR and PARP-1 pathways .
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties. A study indicated that certain triazole compounds exhibit inhibitory activity against viral proteases, which are crucial for viral replication . This suggests potential applications in treating viral infections.
Research Findings
Several studies have reported on the biological activities of triazolo derivatives:
Case Studies
- Cytotoxic Evaluation : A study conducted on various triazole derivatives demonstrated that modifications in the phenyl groups significantly influenced their cytotoxic activity against MCF-7 cells. The most potent derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antiviral Screening : Another investigation focused on the antiviral properties of related compounds showed that specific modifications enhanced their efficacy against viral targets, indicating a structure-activity relationship that could guide future drug design .
Properties
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-9(15(21)23-3)24-14-12-13(16-8-17-14)20(19-18-12)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSJRIKWAMWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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